4-(3-methylphenoxy)-N,N-bis(prop-2-enyl)butan-1-amine;hydrochloride
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Overview
Description
4-(3-methylphenoxy)-N,N-bis(prop-2-enyl)butan-1-amine;hydrochloride is a synthetic organic compound that belongs to the class of amines. It is characterized by the presence of a phenoxy group substituted with a methyl group at the 3-position, and a butan-1-amine backbone with two prop-2-enyl groups attached to the nitrogen atom. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the compound’s solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-methylphenoxy)-N,N-bis(prop-2-enyl)butan-1-amine typically involves several steps:
Formation of the Phenoxy Intermediate: The starting material, 3-methylphenol, is reacted with an appropriate halogenated butane derivative under basic conditions to form the phenoxy intermediate.
Amination: The phenoxy intermediate is then subjected to amination using a suitable amine source, such as N,N-bis(prop-2-enyl)amine, under controlled temperature and pressure conditions.
Hydrochloride Formation: The final amine product is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and amine groups.
Reduction: Reduction reactions may target the double bonds in the prop-2-enyl groups.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Oxidation may yield phenolic or quinone derivatives.
Reduction: Reduction can lead to saturated amine derivatives.
Substitution: Substitution reactions can produce various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: May serve as a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications, such as acting on specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 4-(3-methylphenoxy)-N,N-bis(prop-2-enyl)butan-1-amine;hydrochloride would depend on its specific interactions with molecular targets. It may interact with receptors, enzymes, or other proteins, modulating their activity through binding or chemical modification. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-methylphenoxy)-N,N-dimethylbutan-1-amine
- 4-(3-methylphenoxy)-N,N-diethylbutan-1-amine
- 4-(3-methylphenoxy)-N,N-bis(allyl)butan-1-amine
Uniqueness
4-(3-methylphenoxy)-N,N-bis(prop-2-enyl)butan-1-amine;hydrochloride is unique due to the presence of the prop-2-enyl groups, which may confer distinct chemical and biological properties compared to its analogs. These differences could affect its reactivity, binding affinity, and overall efficacy in various applications.
Properties
IUPAC Name |
4-(3-methylphenoxy)-N,N-bis(prop-2-enyl)butan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO.ClH/c1-4-11-18(12-5-2)13-6-7-14-19-17-10-8-9-16(3)15-17;/h4-5,8-10,15H,1-2,6-7,11-14H2,3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYDHKZPXHXEGOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCCN(CC=C)CC=C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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